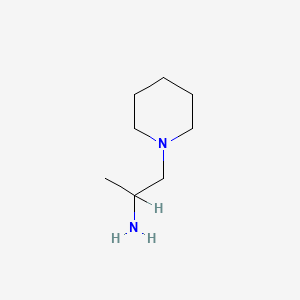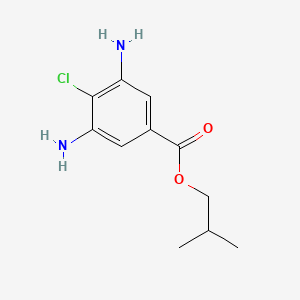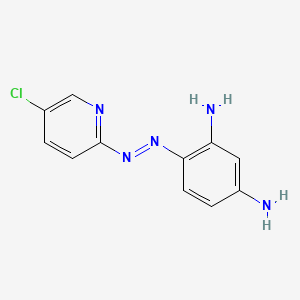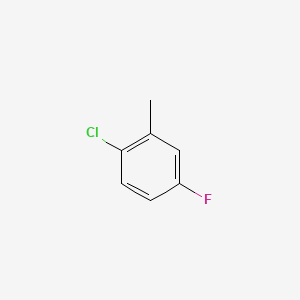
2,2-Diphenyl-4-(1-piperidinyl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-4-piperidinovaleronitrile is an organic compound with the molecular formula C22H26N2. It is a white crystalline solid or powder that is stable under normal conditions . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2,2-Diphenyl-4-piperidinovaleronitrile involves several steps. One common method includes the reaction of benzyl cyanide with malonic anhydride in an appropriate solvent to obtain malononitrile . Subsequently, malononitrile reacts with phenylboronic acid under copper catalysis to produce the corresponding arylacetylene compound . This synthetic route is relatively complex and requires precise reaction conditions to achieve high yields.
Chemical Reactions Analysis
2,2-Diphenyl-4-piperidinovaleronitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,2-Diphenyl-4-piperidinovaleronitrile has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it has been studied for its potential analgesic (pain-relieving) properties . Additionally, this compound is utilized in industrial processes for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-4-piperidinovaleronitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,2-Diphenyl-4-piperidinovaleronitrile can be compared with other similar compounds, such as dipipanone hydrochloride, which is also an analgesic . The uniqueness of 2,2-Diphenyl-4-piperidinovaleronitrile lies in its specific chemical structure and properties, which may offer distinct advantages in certain applications . Other similar compounds include various arylacetylene derivatives and piperidine-based molecules .
Properties
CAS No. |
5424-11-3 |
|---|---|
Molecular Formula |
C22H26N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2,2-diphenyl-4-piperidin-1-ylpentanenitrile |
InChI |
InChI=1S/C22H26N2/c1-19(24-15-9-4-10-16-24)17-22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3 |
InChI Key |
ILJNEWQDWFOAGR-UHFFFAOYSA-N |
SMILES |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3 |
Canonical SMILES |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3 |
Key on ui other cas no. |
5424-11-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


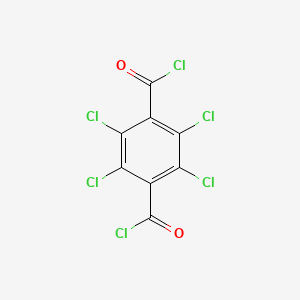
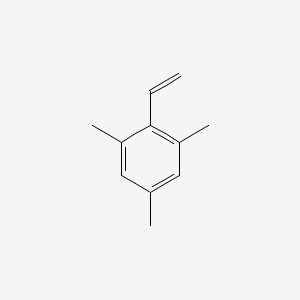

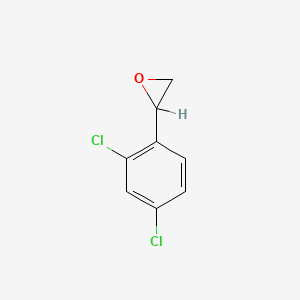
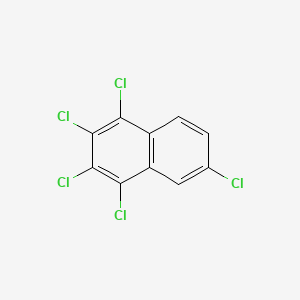
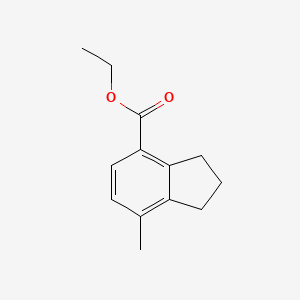
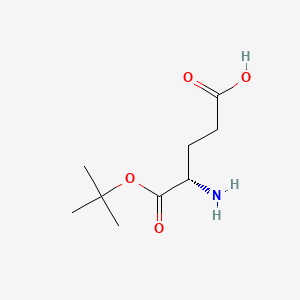
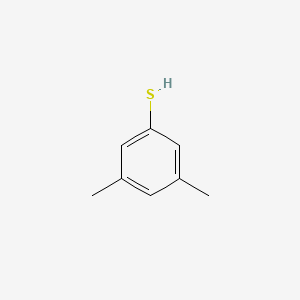
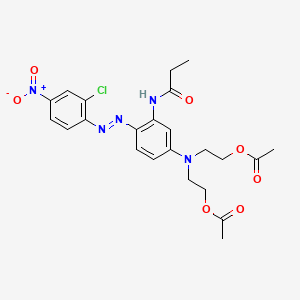
![Phenol, 4-[(4-methoxyphenyl)amino]-](/img/structure/B1346998.png)
